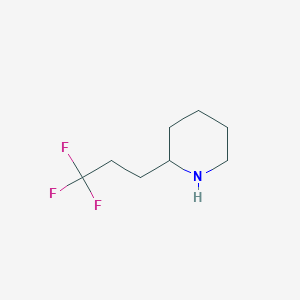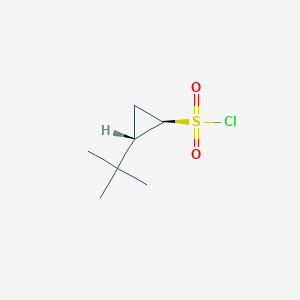![molecular formula C13H13ClO2 B2448790 ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate CAS No. 2044872-34-4](/img/structure/B2448790.png)
ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₃ClO₂ and a molecular weight of 236.7 g/mol It is a derivative of cyclopropa[a]indene, featuring a chloro substituent and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate typically involves the cyclopropanation of an indene derivative followed by chlorination and esterification. The reaction conditions often require the use of strong bases, such as sodium hydride, and chlorinating agents like thionyl chloride. The esterification step is usually carried out using ethanol in the presence of an acid catalyst .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with lithium aluminum hydride can produce an alcohol .
Applications De Recherche Scientifique
Ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloro and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The cyclopropane ring may also contribute to the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: This compound is similar in structure but lacks the ethyl ester group, which may affect its reactivity and applications.
Ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate: This is a positional isomer with the chloro group at a different position, potentially leading to different chemical properties and applications.
Uniqueness
Ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a chloro group and an ethyl ester makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications .
Propriétés
IUPAC Name |
ethyl 4-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO2/c1-2-16-13(15)12-10-6-7-5-8(14)3-4-9(7)11(10)12/h3-5,10-12H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDYBKBOQXPBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C3=C(C2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2448710.png)


![(3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2448714.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448715.png)



![N-{2-[3-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,4-dichlorobenzamide](/img/structure/B2448726.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2448727.png)
![3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID](/img/structure/B2448728.png)
![2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-(2-METHYL-2-PROPANYL)ACETAMIDE](/img/structure/B2448729.png)

